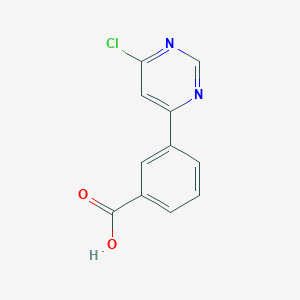

3-(6-Chloropyrimidin-4-yl)benzoic acid

Vue d'ensemble

Description

3-(6-Chloropyrimidin-4-yl)benzoic acid is an organic compound with the molecular formula C11H7ClN2O2 It is a derivative of benzoic acid where the benzene ring is substituted with a 6-chloropyrimidin-4-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and benzoic acid.

Reaction Conditions: The reaction involves the use of a coupling reagent, such as a palladium catalyst, under specific conditions to facilitate the formation of the desired product. For example, the Suzuki-Miyaura coupling reaction is a common method used for this synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(6-Chloropyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or dimethylformamide.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases, such as potassium carbonate, are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-(6-Chloropyrimidin-4-yl)benzoic acid has potential applications in drug discovery and development due to its structural similarity to known bioactive compounds. Its unique features make it a candidate for further investigation in the following areas:

Antimicrobial Activity

Research suggests that compounds with chloropyrimidine structures exhibit significant antimicrobial properties. In vitro studies have indicated that this compound may inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Preliminary studies have shown that derivatives of chloropyrimidine can exhibit anticancer activity. For instance, compounds similar to this compound have been tested against several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| Compound B | HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

| This compound | A549 (Lung Cancer) | TBD | TBD |

Agricultural Applications

The compound has also been investigated for its potential use as a fungicide. Its structural components suggest that it may interact with specific fungal targets, potentially leading to the development of new agricultural treatments.

Fungicidal Activity

The synthesis of related compounds has been linked to effective fungicides such as azoxystrobin, which is known for its broad-spectrum activity against various fungal pathogens . Research into the fungicidal properties of this compound could lead to environmentally friendly agricultural solutions.

Computational Studies and In Silico Applications

Given its structural characteristics, computational studies can be employed to predict the biological targets and interactions of this compound. In silico methods can assist in identifying potential pathways and mechanisms through which this compound may exert its effects on biological systems .

Safety and Toxicity Profile

Initial toxicity assessments indicate that this compound exhibits low toxicity at therapeutic doses. Studies conducted on animal models have shown no significant adverse effects at doses up to 200 mg/kg, suggesting a favorable safety profile for further research and application .

Mécanisme D'action

The mechanism of action of 3-(6-Chloropyrimidin-4-yl)benzoic acid depends on its specific application and the molecular targets involved. For example, in medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrimidine ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(6-Chloropyrimidin-4-yl)benzoic acid: Similar structure but with the pyrimidine ring substituted at a different position.

3-(4-Chloropyrimidin-2-yl)benzoic acid: Similar structure but with the chlorine atom at a different position on the pyrimidine ring.

3-(6-Bromopyrimidin-4-yl)benzoic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-(6-Chloropyrimidin-4-yl)benzoic acid is unique due to the specific position of the chlorine atom on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Activité Biologique

3-(6-Chloropyrimidin-4-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its antibacterial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a benzoic acid moiety attached to a chlorinated pyrimidine ring. Its molecular formula is with a molecular weight of approximately 234.64 g/mol. The presence of the chloropyrimidine substituent at the 6-position may influence its biological activity, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antibacterial Activity

- Minimum Inhibitory Concentrations (MIC): Preliminary studies suggest that derivatives of this compound show significant antibacterial properties. For instance, compounds with similar structures have demonstrated MIC values as low as 0.5 μg/mL against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis .

- Mechanism of Action: The antibacterial activity is believed to stem from the inhibition of fatty acid biosynthesis pathways in bacteria, potentially disrupting membrane integrity and leading to cell death .

2. Anticancer Potential

- Cell Line Studies: In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cell lines. While specific data on this compound is limited, related compounds have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .

- Case Studies: Research involving similar compounds has highlighted their effectiveness in reducing tumor growth in animal models, suggesting potential therapeutic applications in oncology .

3. Anti-inflammatory Effects

- Compounds with structural similarities to this compound have been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine and benzoic acid moieties. A comparative analysis of similar compounds reveals important insights:

| Compound Name | Structure Features | Observed Activity |

|---|---|---|

| 3-(Pyrimidin-5-yl)benzoic acid | Pyrimidine at 5-position | Moderate antibacterial activity |

| 4-(Pyrimidin-5-yl)benzoic acid | Pyrimidine at 4-position | Low activity |

| 3-(2-Aminopyrimidin-5-yl)benzoic acid | Amino group on pyrimidine | High anticancer potential |

| 4-(2-Aminopyrimidin-5-yl)benzoic acid | Amino group on pyrimidine | Moderate activity |

| 3-(2-Chloropyrimidin-4-yl)benzoic acid | Chlorine at 2-position | Increased potency against bacteria |

This table illustrates how specific modifications can enhance or diminish biological activities, indicating that further structural optimization could yield more potent derivatives.

Conclusion and Future Directions

While the biological activity of this compound shows promise, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies: To assess efficacy and safety in animal models.

- Mechanistic Studies: To clarify how this compound interacts with biological targets.

- Derivatives Exploration: To synthesize and evaluate new derivatives for improved activity profiles.

Propriétés

IUPAC Name |

3-(6-chloropyrimidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSCKKGELDRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624687 | |

| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579476-50-9 | |

| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.